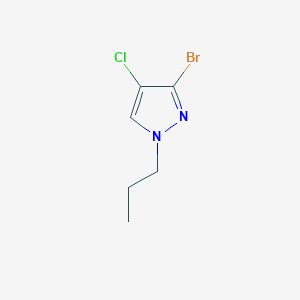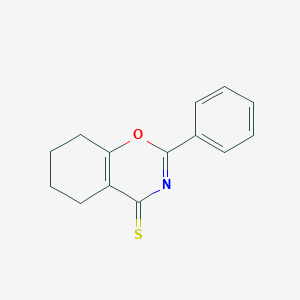![molecular formula C15H14N4O6 B11711121 4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline](/img/structure/B11711121.png)
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of a methyl group, an aniline group, and a trinitrophenyl group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often use reducing agents like hydrogen or hydrides to reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The nitro groups play a crucial role in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-trinitroaniline: Known for its explosive properties and used in military applications.
N-methyl-2,4,6-trinitroaniline: Similar structure but with different functional groups, leading to varied applications.
4-nitro-N-methylaniline: Used in the synthesis of dyes and pigments
Uniqueness
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14N4O6 |
|---|---|
Poids moléculaire |
346.29 g/mol |
Nom IUPAC |
4-methyl-N-[2-(2,4,6-trinitrophenyl)ethyl]aniline |
InChI |
InChI=1S/C15H14N4O6/c1-10-2-4-11(5-3-10)16-7-6-13-14(18(22)23)8-12(17(20)21)9-15(13)19(24)25/h2-5,8-9,16H,6-7H2,1H3 |
Clé InChI |
FCMHTNNNOIOVQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCCC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis(2-methylpropyl) 3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11711041.png)
![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide](/img/structure/B11711060.png)
![2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(2-oxo-2,1-ethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11711073.png)
![5-chloro-N-(4-chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B11711085.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B11711093.png)


![Ethyl 4-[[(2-amino-6-benzothiazolyl)carbonyl]amino]benzoate](/img/structure/B11711107.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711118.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11711120.png)
![2-{(3Z)-3-[(2-aminobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711133.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11711149.png)
